

Hexyl Heptanoate (CAS 1119-06-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexyl heptanoate*

Cat. No.: B074044

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Published: December 12, 2025

Abstract

This technical guide provides a detailed overview of **hexyl heptanoate** (CAS number 1119-06-8), a fatty acid ester recognized for its characteristic fruity and herbaceous aroma. This document consolidates essential physicochemical data, safety information, and established analytical methodologies. Detailed experimental protocols for its synthesis via Fischer esterification and its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are provided to support researchers and professionals in the fields of chemistry, food science, and fragrance development. All quantitative data is presented in structured tables for ease of reference and comparison.

Chemical Identification and Physicochemical Properties

Hexyl heptanoate, also known as hexyl enanthate, is the ester formed from the condensation of heptanoic acid and hexan-1-ol.^[1] Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	1119-06-8 [1]
IUPAC Name	hexyl heptanoate [1]
Molecular Formula	C ₁₃ H ₂₆ O ₂ [1]
InChI	InChI=1S/C13H26O2/c1-3-5-7-9-11-13(14)15-12-10-8-6-4-2/h3-12H2,1-2H3 [1]
InChIKey	IFOGOHVJHKKYCT-UHFFFAOYSA-N [1]
Canonical SMILES	CCCCCCC(=O)OCCCCCC [1]
Synonyms	Heptanoic acid, hexyl ester; Hexyl enanthate [1]

Table 2: Physicochemical Properties

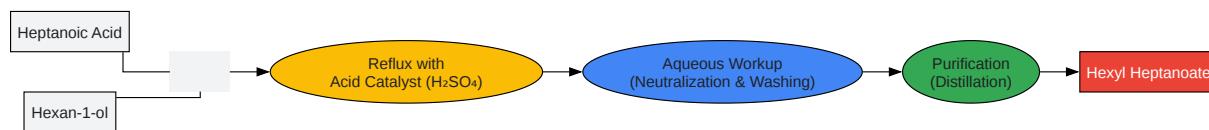
Property	Value
Molecular Weight	214.34 g/mol [1]
Appearance	Colorless liquid with a herbaceous aroma [1]
Density	0.860 - 0.865 g/cm ³ at 20°C
Boiling Point	246-248 °C
Refractive Index	1.426 - 1.430 at 20°C [1]
Solubility	Insoluble in water; Soluble in ethanol and non-polar solvents [1]
Kovats Retention Index	Standard non-polar: 1470; Standard polar: 1699 [1]

Safety and Handling

Hexyl heptanoate is generally considered safe for its intended use as a flavoring agent. However, as with any chemical, appropriate safety precautions should be observed.

Table 3: GHS Hazard Information

Hazard Class	Hazard Statement
Acute toxicity, Oral	H302: Harmful if swallowed
Skin corrosion/irritation	H315: Causes skin irritation
Serious eye damage/eye irritation	H319: Causes serious eye irritation
Specific target organ toxicity, single exposure	H335: May cause respiratory irritation


Precautionary Statements: P261, P305+P351+P338

Users should consult the full Safety Data Sheet (SDS) before handling this compound.

Synthesis of Hexyl Heptanoate

The most common and straightforward method for the synthesis of **hexyl heptanoate** is the Fischer esterification of heptanoic acid with hexan-1-ol, using a strong acid as a catalyst.

Fischer Esterification Workflow

[Click to download full resolution via product page](#)

Caption: Fischer esterification of **hexyl heptanoate**.

Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for Fischer esterification.[\[2\]](#)[\[3\]](#)

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine heptanoic acid (1.0 equivalent), hexan-1-ol (1.5 equivalents), and a catalytic amount of concentrated sulfuric acid (approximately 1-2 mol% relative to the carboxylic acid).
- Reaction: Heat the mixture to a gentle reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.
- Workup: After the reaction mixture has cooled to room temperature, transfer it to a separatory funnel. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude **hexyl heptanoate** can be further purified by vacuum distillation to yield a colorless liquid.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like **hexyl heptanoate**.

Table 4: Typical GC-MS Parameters

Parameter	Value
Injection Mode	Splitless or Split (e.g., 15:1) [4]
Injection Volume	1 μ L [4]
Injector Temperature	220-250°C [4]
Carrier Gas	Helium [4]
Flow Rate	0.6 - 1.0 mL/min [4]
Oven Program	Initial 70°C, ramp to ~240°C [4] [5]
MS Ionization Mode	Electron Impact (EI) at 70 eV [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the structural elucidation of organic molecules.

Table 5: NMR Parameters for a Structurally Similar Ester (Hexyl Hexanoate)

Parameter	¹ H NMR	¹³ C NMR
Instrument Frequency	400 MHz [6]	22.53 MHz [6]
Solvent	CDCl ₃ [6]	CDCl ₃ [6]

Note: Specific chemical shifts for **hexyl heptanoate** can be predicted or determined experimentally.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **hexyl heptanoate** will show a characteristic strong absorption band for the ester carbonyl group.

Table 6: Key FTIR Absorption Bands for Esters

Functional Group	Wavenumber (cm ⁻¹)
C=O Stretch (Ester)	1750-1730
C-O Stretch	1300-1000

Experimental Protocol: FTIR Sample Preparation (ATR Method)

For a liquid sample like **hexyl heptanoate**, the Attenuated Total Reflectance (ATR) method is convenient.[7][8]

- Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum to account for atmospheric absorbance.[7]
- Sample Application: Place a small drop of liquid **hexyl heptanoate** directly onto the center of the ATR crystal.[7][8]
- Spectrum Acquisition: Initiate the sample scan. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans.[7]
- Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol).[7]

Applications

The primary application of **hexyl heptanoate** is as a flavoring and fragrance agent due to its pleasant fruity and green aroma profile.[1] It is used in a variety of consumer products, including:

- Food and Beverages: As a flavoring agent to impart fruity notes.
- Cosmetics and Personal Care Products: As a fragrance component in perfumes, lotions, and soaps.

Conclusion

This technical guide has provided a comprehensive overview of **hexyl heptanoate** (CAS 1119-06-8), encompassing its chemical and physical properties, safety guidelines, a detailed synthesis protocol, and standard analytical methodologies. The structured presentation of data and experimental procedures aims to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Hexyl heptanoate | C13H26O2 | CID 517970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. studylib.net [studylib.net]
- 3. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hexyl hexanoate | C12H24O2 | CID 22873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- To cite this document: BenchChem. [Hexyl Heptanoate (CAS 1119-06-8): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b074044#hexyl-heptanoate-cas-number-1119-06-8-details>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com